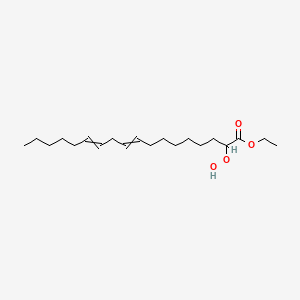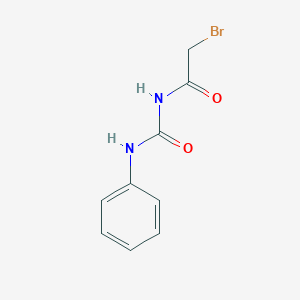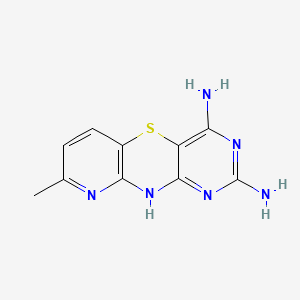
10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl- is a heterocyclic compound that features a fused ring system combining pyridine, pyrimidine, and thiazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl- typically involves the sequential treatment of precursor compounds under specific reaction conditions. One common method involves the reaction of 4-bromo-3,6-dichloropyridazine with 2-aminothiophenol, followed by heterocyclization in the presence of sodium amide . The reaction conditions often include the use of acetonitrile as a solvent and room temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable .
化学反応の分析
Types of Reactions
10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl- involves its interaction with molecular targets such as enzymes or receptors. For instance, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The specific pathways involved depend on the biological context and the target enzyme or receptor.
類似化合物との比較
Similar Compounds
- 7-Chloro-10H-pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine
- 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines
- Pyrimido[4,5-b]quinolines
Uniqueness
10H-Pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 8-methyl- is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
63931-09-9 |
|---|---|
分子式 |
C10H10N6S |
分子量 |
246.29 g/mol |
IUPAC名 |
13-methyl-9-thia-2,4,6,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3,5,7,11,13-hexaene-5,7-diamine |
InChI |
InChI=1S/C10H10N6S/c1-4-2-3-5-8(13-4)15-9-6(17-5)7(11)14-10(12)16-9/h2-3H,1H3,(H5,11,12,13,14,15,16) |
InChIキー |
RGBIYOVCIRBCTL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)SC3=C(N=C(N=C3N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
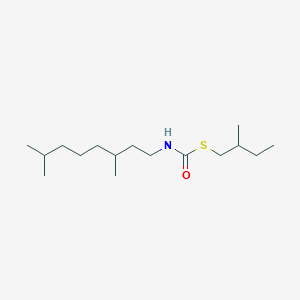
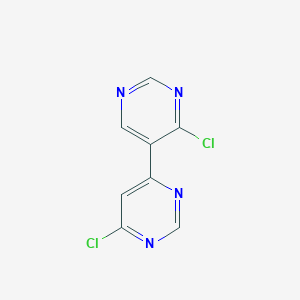
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
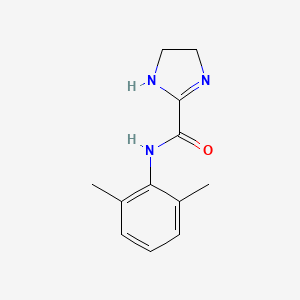
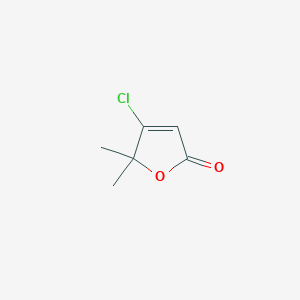
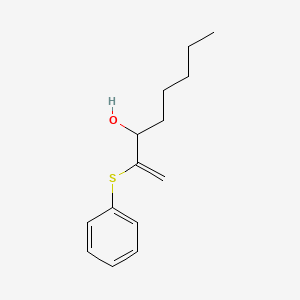
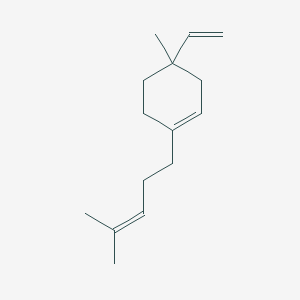

![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)

